molecular formula C24H24N4O2 B2503117 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone CAS No. 2034253-96-6

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone

Cat. No.: B2503117
CAS No.: 2034253-96-6
M. Wt: 400.482
InChI Key: SUBGOCBXCBGZPC-UHFFFAOYSA-N
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Description

1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and kinase inhibitor discovery. It features a pyrrolo[3,4-d]pyrimidine core, a privileged scaffold in drug development known for its ability to mimic purine bases and interact with the ATP-binding sites of various kinases . The incorporation of a morpholino ring and a diphenylethanone group suggests potential for high potency and selectivity, making it a valuable intermediate for constructing targeted kinase inhibitors. Researchers can utilize this compound as a key building block in the synthesis of novel molecules aimed at studying cancer biology, signal transduction pathways, and other kinase-mediated processes . The precise mechanism of action is target-dependent, but compounds based on the pyrrolopyrimidine scaffold typically act by competitively inhibiting ATP binding, thereby modulating kinase activity and downstream cellular functions . This product is provided for research purposes to support the development of new therapeutic agents. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-23(22(18-7-3-1-4-8-18)19-9-5-2-6-10-19)28-16-20-15-25-24(26-21(20)17-28)27-11-13-30-14-12-27/h1-10,15,22H,11-14,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBGOCBXCBGZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone involves multi-step organic reactions, typically starting with the construction of the pyrrolo[3,4-d]pyrimidine core. Key intermediates are prepared through cyclization reactions and further functionalized through nucleophilic substitutions and oxidations. Detailed reaction conditions include:

  • Cyclization: Requires reagents like ammonium acetate and ethyl cyanoacetate under reflux conditions.

  • Substitution: Utilizes morpholine, often in a polar aprotic solvent like dimethylformamide (DMF).

  • Final Assembly: Involves coupling with 2,2-diphenylethanone using a palladium-catalyzed cross-coupling reaction under inert atmosphere.

Industrial Production Methods

For industrial-scale production, optimized processes focus on yield and purity. Continuous flow chemistry and automated synthesis platforms can enhance efficiency. Key steps are carried out in high-throughput reactors with real-time monitoring and automated control systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Can undergo oxidation to form various oxidized derivatives using reagents like potassium permanganate.

  • Reduction: Reduction reactions, using reagents such as lithium aluminum hydride, can yield reduced forms with different functional groups.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, employing reagents like halogenated compounds.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic or basic conditions.

  • Reduction: Lithium aluminum hydride in dry ether.

  • Substitution: Halogenated compounds in the presence of a base like sodium hydride.

Major Products Formed

Depending on the conditions, the major products include various oxidized, reduced, and substituted derivatives, each with distinct structural modifications.

Scientific Research Applications

1-(2-Morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone finds applications across diverse scientific domains:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor due to its heterocyclic structure.

  • Medicine: Explored for potential therapeutic uses, particularly in targeting specific cellular pathways.

  • Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound's biological activity is often linked to its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways. The pyrrolo[3,4-d]pyrimidine core plays a crucial role in this interaction, engaging in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The target compound’s diphenylethanone group introduces significant hydrophobicity and steric bulk, which may influence binding affinity in biological systems. The pyrrole-substituted analog (CAS: 2034613-72-2) has a lower molecular weight (313.35 g/mol), likely improving solubility but reducing steric hindrance compared to the target compound .

Morpholine Role :
All analogs retain the morpholine ring, a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors). Its oxygen atom may serve as a hydrogen-bond acceptor, enhancing target engagement .

Pharmacokinetic Implications: The target compound’s higher molecular weight (400.5 g/mol) compared to analogs (313.35–419.5 g/mol) suggests variable bioavailability.

Research Findings and Functional Insights

  • Neuroprotective Potential: While direct studies on the target compound are lacking, the structurally related IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) demonstrates neuroprotective effects in Parkinson’s disease models, suggesting pyrrolopyrimidine derivatives may modulate oxidative stress pathways .
  • Kinase Inhibition: Morpholine-containing pyrrolopyrimidines are known to inhibit kinases like AKT and CDKs. The diphenylethanone group in the target compound could mimic ATP-binding pocket interactions, a hypothesis supported by docking studies on similar scaffolds .

Limitations and Data Gaps

  • Physical properties (e.g., melting point, solubility) and toxicity profiles (MSDS) are unavailable for all compounds, limiting mechanistic interpretations .
  • Synthetic routes and biological activity data for the target compound remain unpublished, necessitating further experimental validation.

Biological Activity

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The pyrrolopyrimidine scaffold, which is integral to this compound, is known for its diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects.

Structural Characteristics

The compound's structure includes:

  • Pyrrolopyrimidine core : This moiety is often associated with kinase inhibition and other enzyme interactions.
  • Morpholino group : Enhances solubility and bioavailability.
  • Diphenylethanone moiety : May contribute to the compound's interaction with various biological targets.

Anticancer Properties

Research indicates that compounds similar to 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone exhibit significant anticancer activity. Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer cell proliferation and survival.

Case Study Example :
A study investigating the effects of pyrrolopyrimidine derivatives on cancer cell lines demonstrated that certain analogs effectively reduced cell viability through apoptosis induction. The mechanism was linked to the inhibition of signaling pathways critical for tumor growth.

Antiviral Activity

The potential antiviral properties of this compound are also under investigation. Similar structures have shown efficacy against viral infections by interfering with viral replication processes.

Research Findings :
A related compound was tested against influenza virus strains and exhibited a dose-dependent reduction in viral titers. This suggests that 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone could be explored as a candidate for antiviral therapy.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy. Compounds with similar scaffolds have been reported to downregulate pro-inflammatory cytokines.

Experimental Data :
In vitro assays showed that derivatives of pyrrolopyrimidines significantly inhibited the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating a possible mechanism for their anti-inflammatory action.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-onePyrrolopyrimidine core + thiopheneAntitumor, Antiviral
2-amino-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-onePyrido[3,2-d]pyrimidine coreAntiviral
1-[2-acetamido-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidin-4-yl]-n-(3-methylphenyl)piperazine-2-carboxamideSimilar core with piperazineAntitumor

The biological activity of 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone likely involves:

  • Enzyme Inhibition : Targeting specific kinases or receptors.
  • Cell Signaling Modulation : Interfering with pathways crucial for cell survival and proliferation.
  • Cytokine Regulation : Modulating inflammatory responses through cytokine inhibition.

Q & A

What are the recommended synthetic routes for 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2,2-diphenylethanone, and how can reaction conditions be optimized to enhance yield and purity?

Level: Basic (Synthesis)
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the pyrrolopyrimidine core. Key steps include:

  • Alkylation/Acylation: Reacting a pyrrolopyrimidine derivative with diphenylethanone precursors under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Morpholine Introduction: Substitution reactions using morpholine derivatives (e.g., via nucleophilic aromatic substitution or Buchwald-Hartwig amination) .
  • Optimization:
    • Temperature: Maintain 60–80°C during acylation to prevent side reactions.
    • Solvent Choice: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
    • Purification: Employ column chromatography or recrystallization for high purity.
      Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for tracking reaction progress .

How can researchers characterize the structural and electronic properties of this compound to predict its reactivity?

Level: Basic (Characterization)
Methodological Answer:

  • X-ray Crystallography: Resolve the 3D conformation to identify key interactions (e.g., hydrogen bonding via the morpholine oxygen) .
  • Spectroscopy:
    • NMR: Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions and detect tautomerism in the pyrrolopyrimidine core .
    • IR Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm1^{-1}) .
  • Computational Modeling: Use density functional theory (DFT) to map electron density and predict sites for electrophilic/nucleophilic attack .

What in vitro assays are suitable for initial biological screening of this compound?

Level: Basic (Biological Screening)
Methodological Answer:

  • Kinase Inhibition Assays: Test against fibroblast growth factor receptors (FGFRs) or other kinases using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity Screening: Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Solubility Testing: Perform shake-flask experiments in PBS (pH 7.4) and DMSO to guide formulation .

How can structure-activity relationship (SAR) studies be designed to improve the compound’s kinase inhibitory activity?

Level: Advanced (SAR Optimization)
Methodological Answer:

  • Analog Synthesis: Modify substituents systematically:
    • Replace morpholine with piperazine or thiomorpholine to alter basicity .
    • Vary diphenylethanone substituents (e.g., halogenation) to enhance binding .
  • Activity Testing: Screen analogs against kinase panels (e.g., Eurofins KinaseProfiler™) to identify selectivity trends .
  • Molecular Docking: Use AutoDock Vina to model interactions with FGFR1’s ATP-binding pocket, focusing on hydrogen bonds with the morpholine oxygen .

Table 1: Example SAR Modifications and Outcomes

ModificationImpact on IC50_{50} (FGFR1)Selectivity Ratio (FGFR1 vs. VEGFR2)
Morpholine → Piperazine2.5x ↓1.8x ↑
Diphenyl → 4-Fluorophenyl3.1x ↓No change

What strategies can resolve contradictions in reported biological activity data across studies?

Level: Advanced (Data Analysis)
Methodological Answer:

  • Assay Standardization: Replicate studies under identical conditions (e.g., cell line passage number, ATP concentration in kinase assays) .
  • Orthogonal Validation: Confirm FGFR inhibition via Western blot (phospho-FGFR detection) alongside enzymatic assays .
  • Meta-Analysis: Use tools like RevMan to statistically reconcile discrepancies, accounting for variables like compound purity (HPLC ≥95%) .

What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

Level: Advanced (Preclinical Development)
Methodological Answer:

  • Pharmacokinetics:
    • Rodent Models: Administer IV/PO doses (10–50 mg/kg) to measure bioavailability. Use LC-MS/MS for plasma concentration analysis .
    • Metabolite Profiling: Identify Phase I/II metabolites via liver microsome incubations .
  • Toxicity:
    • Acute Toxicity: Conduct OECD 423 tests in rats, monitoring organ histopathology .
    • Cardiotoxicity: Assess hERG channel inhibition via patch-clamp electrophysiology .

How can computational methods predict off-target interactions and optimize selectivity?

Level: Advanced (Computational Chemistry)
Methodological Answer:

  • Target Prediction: Use SwissTargetPrediction to identify potential off-targets (e.g., serotonin receptors due to diphenylethanone’s aryl groups) .
  • Molecular Dynamics (MD): Simulate binding to FGFR1 over 100 ns to assess conformational stability of the inhibitor-enzyme complex .
  • Machine Learning: Train models on ChEMBL data to prioritize analogs with predicted >50 nM potency and <30% hERG inhibition .

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